An In-depth Technical Guide to (2R,3S)-2-methylmorpholine-3-carboxylic acid
An In-depth Technical Guide to (2R,3S)-2-methylmorpholine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2R,3S)-2-methylmorpholine-3-carboxylic acid, with CAS number 1808578-40-6 for its hydrochloride salt, represents a chiral heterocyclic building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and potential for enhanced blood-brain barrier permeability.[1][2] This technical guide provides a comprehensive overview of this specific diastereomer, including its chemical identity, a proposed synthetic pathway based on established methodologies, detailed analytical characterization techniques, and its potential applications as a scaffold in the development of novel therapeutics. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide offers a robust framework for its synthesis and utilization based on analogous structures and well-established chemical principles.
Introduction: The Significance of the Chiral Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can significantly influence its pharmacological profile. Notably, the morpholine moiety is found in a number of approved drugs, where it often serves to optimize pharmacokinetic properties.[2][3] The introduction of stereocenters, as in (2R,3S)-2-methylmorpholine-3-carboxylic acid, provides a three-dimensional architecture that can be crucial for specific and high-affinity interactions with biological targets. The trans configuration of the methyl and carboxylic acid groups at the C2 and C3 positions, respectively, creates a defined spatial arrangement of substituents that can be exploited in rational drug design.
Physicochemical and Structural Information
While detailed experimental data for the free acid is scarce, information for the hydrochloride salt is available from commercial suppliers.
| Property | Value | Source |
| Compound Name | (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride | [4] |
| Synonyms | trans-2-Methylmorpholine-3-carboxylic acid hydrochloride | [4] |
| CAS Number | 1808578-40-6 | [4] |
| Molecular Formula | C₆H₁₂ClNO₃ | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| InChI Key | RHSLKJXCSUYWPS-JBUOLDKXSA-N | [4] |
For the free acid, (2R,3S)-2-methylmorpholine-3-carboxylic acid, the following properties can be inferred:
| Property | Estimated Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Appearance | Likely a white to off-white solid |
Proposed Synthetic Route
A plausible and efficient synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid can be envisioned starting from a readily available chiral precursor, such as L-threonine methyl ester. This proposed route leverages well-established transformations in organic synthesis.
Caption: Proposed synthetic workflow for (2R,3S)-2-methylmorpholine-3-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: N-Protection of L-Threonine methyl ester
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To a solution of L-threonine methyl ester hydrochloride (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add triethylamine (2.2 equiv.) at 0 °C.
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Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-threonine methyl ester.
Step 2: O-Alkylation
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To a solution of N-Boc-L-threonine methyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then add ethylene carbonate (1.5 equiv.).
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Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
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Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
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To a solution of the O-alkylated product (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 equiv.) dropwise.
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Stir the reaction at room temperature for 12-18 hours.
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Monitor the formation of the cyclized product by TLC or LC-MS.
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Concentrate the reaction mixture and purify by flash column chromatography to yield N-Boc-(2R,3S)-2-methylmorpholine-3-carboxylic acid methyl ester.
Step 4: Deprotection and Saponification
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Dissolve the N-Boc protected ester (1.0 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Dissolve the resulting crude amine salt in a mixture of THF and water (2:1, 0.2 M).
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Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by LC-MS).
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Acidify the reaction mixture to pH ~6-7 with 1N HCl.
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The final product can be isolated by lyophilization or by purification on a suitable ion-exchange resin.
Spectroscopic and Analytical Characterization (Expected)
The identity and purity of the synthesized (2R,3S)-2-methylmorpholine-3-carboxylic acid would be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (doublet), the two protons on the morpholine ring adjacent to the nitrogen, the two protons adjacent to the oxygen, and the two coupled protons at the C2 and C3 positions. The coupling constant between the C2-H and C3-H protons would be indicative of their trans relationship. |
| ¹³C NMR | Six distinct carbon signals corresponding to the methyl group, the carboxylic acid, and the four carbons of the morpholine ring. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 146.08. |
| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch from the carboxylic acid, N-H stretching, and C=O stretching of the carboxylic acid. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric and diastereomeric purity. |
Potential Applications in Drug Discovery
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The defined stereochemistry and the presence of both a secondary amine and a carboxylic acid provide two points for further chemical modification.
Caption: Role as a versatile scaffold in medicinal chemistry.
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Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide sequences to create peptidomimetics with improved stability and cell permeability. The constrained morpholine ring can mimic a specific peptide turn or conformation.[5]
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Novel Heterocyclic Systems: The amine and carboxylic acid functionalities can be used as handles to construct more complex fused heterocyclic systems.
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Fragment-Based Drug Discovery: As a small, chiral molecule, it can be used as a fragment in screening campaigns to identify initial hits against a variety of biological targets.
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Targeting CNS Disorders: Given that morpholine-containing compounds often exhibit good blood-brain barrier permeability, this scaffold could be particularly useful for developing drugs targeting central nervous system disorders.[6]
Conclusion
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive technical overview, including a plausible synthetic route and expected analytical characterization. The unique stereochemistry and the versatile morpholine scaffold make it an attractive starting point for the synthesis of novel bioactive compounds. Researchers and scientists in drug development can leverage the principles and proposed methodologies outlined in this guide to synthesize and utilize this valuable chemical entity in their research programs.
References
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Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry. [Link]
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Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Cheméo. [Link]
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]
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Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
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(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. [Link]
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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